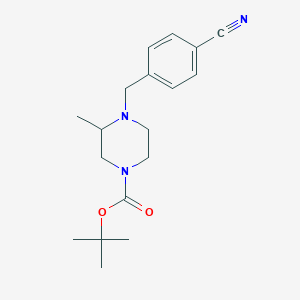![molecular formula C29H33N3O3S2 B12044207 (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the formation of the methylene bridge, which is achieved by reacting the pyrazole derivative with an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone sulfur can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The butoxy group, for example, can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H33N3O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O3S2/c1-4-6-17-35-24-13-14-25(21(3)18-24)27-22(20-32(30-27)23-11-8-7-9-12-23)19-26-28(33)31(29(36)37-26)15-10-16-34-5-2/h7-9,11-14,18-20H,4-6,10,15-17H2,1-3H3/b26-19- |
InChI Key |
IEZQULAXQXDWQI-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOCC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
![2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12044143.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044149.png)

![2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12044158.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12044161.png)

![N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12044168.png)

![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
